molecular formula C19H13F2N3O B2485262 5-(3-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358200-94-8

5-(3-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2485262
CAS No.: 1358200-94-8
M. Wt: 337.33
InChI Key: RKCCSERMPFYTJH-UHFFFAOYSA-N
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Description

5-(3-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C19H13F2N3O and its molecular weight is 337.33. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Properties

A study by Costea, Fafilek, and Kronberger (2014) investigates the electrochemical properties of fluorinated hydrazino-pyrazoles, providing insights into the oxidation mechanisms of related compounds. This research points to potential applications in environmentally sustainable methods for obtaining compounds like 5-(3-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (Costea, Fafilek, & Kronberger, 2014).

Synthesis of Novel Derivatives

Xiao, Li, Meng, and Shi (2008) describe the synthesis of novel pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives, aiming to obtain potent antagonists for the A2A adenosine receptor or potent pesticide lead compounds. This work demonstrates the versatility in synthesizing derivatives related to this compound (Xiao, Li, Meng, & Shi, 2008).

Bioactivity Studies

Gul et al. (2016) conducted a study synthesizing benzenesulfonamides and testing them for cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. The study's findings contribute to understanding the bioactivity of similar compounds to this compound (Gul et al., 2016).

Anti-Lung Cancer Activity

Research by Hammam et al. (2005) explores novel fluoro substituted benzo[b]pyran derivatives, indicating potential applications in anti-lung cancer activities, which could be relevant for similar compounds like this compound (Hammam et al., 2005).

Cytotoxicity of Derivatives

Hassan, Hafez, and Osman (2014) synthesized and characterized novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, testing them for cytotoxic activity against Ehrlich Ascites Carcinoma cells. This study contributes to the understanding of the cytotoxic potential of related compounds (Hassan, Hafez, & Osman, 2014).

GPR39 Agonists Discovery

Sato, Huang, Kroeze, and Roth (2016) identified kinase inhibitors as novel GPR39 agonists, expanding the understanding of small-molecule-induced activation of GPR39, which could be relevant for the pharmacological profiling of similar compounds (Sato, Huang, Kroeze, & Roth, 2016).

Properties

IUPAC Name

2-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3O/c20-15-6-4-14(5-7-15)17-11-18-19(25)23(8-9-24(18)22-17)12-13-2-1-3-16(21)10-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCCSERMPFYTJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)F)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.